
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime (TMTHP) is an organic compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects and has been used in many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Analgesic and Anti-inflammatory Properties
Research has been conducted on the synthesis of new 4(1H)-pyridinone derivatives, including those structurally similar to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, for potential analgesic and anti-inflammatory applications. These compounds have shown comparable effectiveness to aspirin and indomethacin in preclinical models (Oztürk et al., 2001).Application in Oxidative Conversion Processes
Derivatives of 4(1H)-pyridinone, like 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, have been used as oxidants in the conversion of hemiacetals to lactones, particularly in the transformation of 1-O unprotected sugars to their corresponding aldonolactones, demonstrating high yields under basic conditions (Merbouh et al., 2001).Pharmacokinetic Modeling for Countermeasure Development
Structurally related compounds to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime have been the subject of pharmacokinetic modeling, specifically for developing countermeasures against chemical warfare nerve agents. This involves the study of kinetic data and the development of physiologically based pharmacokinetic models to optimize dosing regimens for therapeutic efficacy (Sterner et al., 2013).Chemical Transformations and Directing Group Functions in Organic Synthesis
O-acetyl oximes, including those similar to the mentioned compound, have been utilized as directing groups in Pd-catalyzed C-H functionalization reactions. These functionalizations have facilitated the synthesis of ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, showcasing their versatility in organic synthesis (Neufeldt & Sanford, 2010).Role in Enzymic Transacetylation Models
Studies have shown that oximes react with thioesters, suggesting a potential role in interfering with acetylcholine synthesis, a key process in neurotransmission. This finding is crucial in understanding the therapeutic effect of oximes in anticholinesterase poisoning treatment (O'neill et al., 1961).Suzuki Coupling Reaction in Ligand Synthesis
Derivatives of pyridine oxime, structurally related to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, have been synthesized and employed as ligands in palladium catalysis, particularly in Suzuki cross-coupling reactions. This highlights their potential as efficient precatalysts in organic synthesis (Zhou et al., 2009).Development of Uncharged Reactivators for Acetylcholinesterase
Research into phenyltetrahydroisoquinoline-pyridinaldoxime conjugates has explored their efficiency as uncharged reactivators of acetylcholinesterase inhibited by nerve agents. These studies are crucial for developing antidotes against organophosphate poisoning (Mercey et al., 2012).Pharmacokinetics of Oxime Reactivators in Organophosphate Poisoning
Novel oxime reactivators, similar to 1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime, have been studied for their pharmacokinetic properties as antidotes to organophosphate poisoning. Research includes their absorption, distribution, metabolism, and elimination, which is pivotal in optimizing therapeutic strategies (Váňová et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-hydroxyimino-2,2,6,6-tetramethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)13-10(2,3)6-9(12-15)7-11(13,4)5/h15H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMGXADFOPMDBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NO)CC1(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-2,2,6,6-tetramethyltetrahydro-4(1H)-pyridinone oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

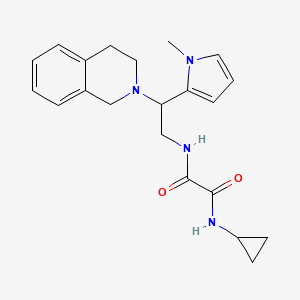
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2377379.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)
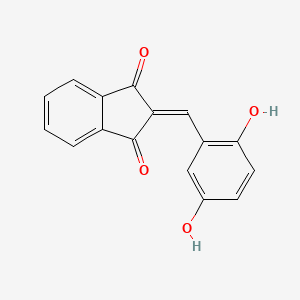

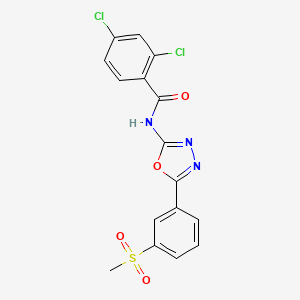
![2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2377391.png)
![N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B2377392.png)
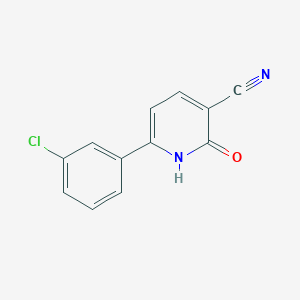
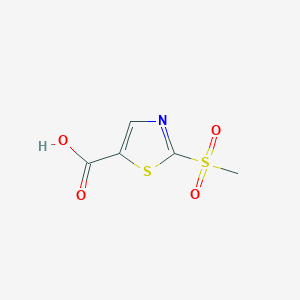

![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)